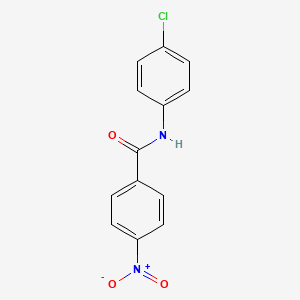

N-(4-chlorophenyl)-4-nitrobenzamide

Description

Properties

IUPAC Name |

N-(4-chlorophenyl)-4-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN2O3/c14-10-3-5-11(6-4-10)15-13(17)9-1-7-12(8-2-9)16(18)19/h1-8H,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAKIEGNWFGFZLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10948742 | |

| Record name | N-(4-Chlorophenyl)-4-nitrobenzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10948742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2585-30-0 | |

| Record name | N-(4-Chlorophenyl)-4-nitrobenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2585-30-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC41056 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41056 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(4-Chlorophenyl)-4-nitrobenzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10948742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for N 4 Chlorophenyl 4 Nitrobenzamide

Classical Approaches to N-Substituted Benzamide (B126) Formation

The formation of N-substituted benzamides is a cornerstone of organic synthesis, with several well-established methods.

Amide Bond Formation via Acyl Chlorides and Amines

A prevalent and efficient method for creating N-substituted benzamides is the reaction between an acyl chloride and a primary or secondary amine. libretexts.orgstudysmarter.co.uk This reaction proceeds through a nucleophilic addition-elimination mechanism. chemguide.co.ukchemguide.co.uk The amine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the acyl chloride. chemguide.co.uk This initial addition results in a tetrahedral intermediate. Subsequently, the intermediate collapses, eliminating a chloride ion and a proton from the nitrogen atom, to form the stable amide bond. chemguide.co.ukchemguide.co.uk The reaction is often vigorous and typically produces the N-substituted amide and the hydrochloride salt of the amine. chemguide.co.uk To drive the reaction to completion, an excess of the amine or a non-nucleophilic base is often added to neutralize the hydrogen chloride byproduct. chemguide.co.uk

Application of the Schotten–Baumann Reaction Principle

The Schotten-Baumann reaction provides a robust set of conditions for the acylation of amines. iitk.ac.inorganic-chemistry.org This method involves reacting an acyl chloride with an amine in the presence of a base, often in a two-phase solvent system (e.g., an organic solvent and water). iitk.ac.inlscollege.ac.in The base, which can be an aqueous solution of sodium hydroxide (B78521) or pyridine, serves to neutralize the hydrogen chloride that is formed during the reaction. iitk.ac.intestbook.com This prevents the protonation of the unreacted amine, which would otherwise render it non-nucleophilic and halt the reaction. organic-chemistry.org The Schotten-Baumann conditions are widely applicable in organic synthesis for the preparation of amides and esters. testbook.comjk-sci.com

Synthesis of Substituted Benzoyl Chloride Precursors

The synthesis of N-(4-chlorophenyl)-4-nitrobenzamide requires the precursor 4-nitrobenzoyl chloride. This acyl chloride can be prepared from 4-nitrobenzoic acid. A common method involves reacting 4-nitrobenzoic acid with a chlorinating agent like phosphorus pentachloride or thionyl chloride. prepchem.comtandfonline.com The reaction with phosphorus pentachloride is effective, though the purity of the reagent can affect the yield. tandfonline.com An alternative and convenient method is the refluxing of 4-nitrobenzoic acid with thionyl chloride, which can provide a near-quantitative yield of 4-nitrobenzoyl chloride. tandfonline.com The product is a yellow crystalline solid. prepchem.com

Table 1: Properties of 4-Nitrobenzoyl Chloride

| Property | Value | Reference |

|---|---|---|

| CAS Number | 122-04-3 | sigmaaldrich.com |

| Molecular Formula | O₂NC₆H₄COCl | sigmaaldrich.com |

| Molecular Weight | 185.56 g/mol | sigmaaldrich.com |

| Melting Point | 71-74 °C | sigmaaldrich.com |

Synthetic Routes to this compound

The direct synthesis of this compound involves the reaction of 4-nitrobenzoyl chloride with 4-chloroaniline (B138754). mdpi.com This reaction is a specific application of the general amide synthesis from an acyl chloride and an amine described earlier. The lone pair of electrons on the nitrogen atom of 4-chloroaniline attacks the carbonyl carbon of 4-nitrobenzoyl chloride. Following the addition-elimination pathway, the amide this compound is formed.

The precursor, 4-chloroaniline, is typically synthesized by the reduction of 4-nitrochlorobenzene, as direct chlorination of aniline (B41778) can lead to over-chlorination. wikipedia.org The reduction of 4-nitrochlorobenzene can be achieved through catalytic hydrogenation using catalysts like Raney nickel or through reactions with iron in an acidic medium. chemicalbook.comgoogle.com

A specific synthetic protocol for a similar compound, N-(3-chlorophenethyl)-4-nitrobenzamide, involves dissolving the amine in a solvent like dichloromethane, followed by the addition of 4-nitrobenzoyl chloride and a base such as triethylamine. mdpi.comresearchgate.net The reaction mixture is then washed to isolate the desired amide product. mdpi.com A similar procedure can be adapted for the synthesis of this compound.

Regioselective and Stereoselective Synthesis in Benzamide Analogues

The principles of regioselectivity and stereoselectivity are crucial in the synthesis of more complex benzamide analogues, although they are not directly applicable to the synthesis of the symmetrical this compound.

Regioselectivity, the control of the region of a molecule that reacts, is important when a molecule has multiple similar reactive sites. For instance, in the synthesis of complex benzimidazolones, a single palladium catalyst can selectively mediate C-N bond formation at specific positions on a dihaloaromatic system. acs.org This control allows for the predictable formation of a single regioisomer. acs.org

Stereoselectivity, the control of the spatial orientation of the product, is critical when creating chiral molecules. For example, the stereoselective synthesis of Z-enamides can be achieved using palladium-catalyzed cross-coupling reactions with vinylbenziodoxolone reagents. rsc.org

Mechanistic Studies of Aziridine (B145994) Ring Opening in Related Systems

While not directly involved in the synthesis of this compound, the ring-opening of aziridines, three-membered nitrogen-containing rings, provides insight into the reactivity of amide-containing systems and regioselectivity. nih.govfrontiersin.org The ring-opening of activated aziridines with nucleophiles can be highly regioselective. frontiersin.orgmdpi.com For example, the nucleophilic ring-opening of N-acylated aziridines can proceed via an SN2-type mechanism, where the nucleophile attacks one of the carbon atoms of the aziridine ring, leading to the formation of a specific regioisomer. mdpi.com The regioselectivity of this process can be influenced by the choice of catalyst and the nature of the substituents on the aziridine ring. mdpi.com Studies on the ring-opening of aziridines with amines have also been conducted under catalyst- and solvent-free conditions, highlighting the inherent reactivity of these systems. rsc.org Mechanistic studies suggest that these reactions can proceed through hydrogen bonding and proton transfer. rsc.org

Advanced Synthetic Optimization Techniques

The optimization of the synthesis of this compound is increasingly benefiting from the integration of powerful computational tools. These techniques offer a microscopic view of the reaction landscape, enabling chemists to make informed decisions that lead to improved reaction outcomes. The primary modern approaches include the computational elucidation of reaction pathways and predictive modeling for the selection of solvents and catalysts.

Computational Approaches for Reaction Pathway Elucidation

Understanding the precise mechanism of the formation of this compound is fundamental to optimizing its synthesis. Quantum chemical calculations, particularly Density Functional Theory (DFT), have become instrumental in mapping out the entire reaction pathway. nih.govresearchgate.netrsc.org These calculations can model the interaction between 4-chloroaniline and 4-nitrobenzoyl chloride at an electronic level.

By applying DFT, researchers can identify and characterize the geometries of reactants, transition states, intermediates, and products. The transition state, a fleeting and high-energy species, is of particular interest as its energy level determines the activation energy and, consequently, the rate of the reaction. mit.edu For the synthesis of this compound, a DFT study would typically investigate the nucleophilic attack of the amino group of 4-chloroaniline on the carbonyl carbon of 4-nitrobenzoyl chloride.

The elucidation of the reaction pathway would involve mapping the potential energy surface of the reaction. This provides critical data on the energy barriers associated with different potential mechanisms, such as a concerted process versus a stepwise addition-elimination mechanism. For instance, a hypothetical energy profile, as illustrated in the table below, could be generated to compare different pathways.

Table 1: Hypothetical DFT Calculation Results for the Reaction Pathway of this compound Synthesis

| Reaction Step | Energy Change (kcal/mol) - Pathway A (Concerted) | Energy Change (kcal/mol) - Pathway B (Stepwise) |

| Reactant Complex Formation | -5.2 | -4.8 |

| Transition State 1 | +20.5 | +15.3 |

| Intermediate Formation | Not Applicable | -10.1 |

| Transition State 2 | Not Applicable | +12.7 |

| Product Formation | -15.8 | -15.8 |

This table presents hypothetical data for illustrative purposes.

Predictive Modeling for Solvent and Catalyst Screening

The selection of an optimal solvent and catalyst is crucial for maximizing the yield and purity of this compound. Traditional screening methods are often time-consuming and resource-intensive. Predictive modeling, powered by machine learning and other computational approaches, offers a more rational and efficient alternative. rsc.orgresearchgate.netrsc.org

Machine learning algorithms can be trained on large datasets of experimental or computationally generated reaction data to identify complex relationships between solvent properties, catalyst structures, and reaction outcomes. arocjournal.comorientjchem.org For the synthesis of this compound, a predictive model could be developed to screen a virtual library of hundreds of solvents. chemrxiv.orgacs.org The model would use various molecular descriptors of the solvents (e.g., polarity, dielectric constant, hydrogen bond donor/acceptor capacity) to predict the reaction yield.

A similar approach can be applied to catalyst screening. While the uncatalyzed reaction between 4-chloroaniline and 4-nitrobenzoyl chloride is often facile, certain applications might require a catalyst to enhance the reaction rate or selectivity under milder conditions. A machine learning model could predict the efficacy of different catalysts based on their structural and electronic properties.

The results of such predictive modeling can be visualized to identify the most promising candidates for experimental validation, as shown in the hypothetical table below.

Table 2: Illustrative Predictive Model Output for Solvent and Catalyst Screening

| Solvent | Predicted Yield (%) | Catalyst | Predicted Rate Enhancement |

| Dichloromethane | 85 | None | 1.0 |

| Acetonitrile | 92 | Pyridine | 2.5 |

| Tetrahydrofuran | 78 | 4-Dimethylaminopyridine | 10.2 |

| Toluene | 65 | None | 0.8 |

| N,N-Dimethylformamide | 95 | Pyridine | 3.1 |

This table presents hypothetical data for illustrative purposes.

Furthermore, computational fluid dynamics (CFD) can be employed to model the reaction environment on a larger scale. lsu.edunumberanalytics.comresolvedanalytics.com By simulating fluid flow, heat transfer, and mass transport within a reactor, CFD can help in optimizing reactor design and process conditions to ensure consistent and high-quality production of this compound. chemisgroup.usmr-cfd.com

Advanced Spectroscopic Characterization of N 4 Chlorophenyl 4 Nitrobenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, multiplicities, and coupling constants of proton (¹H) and carbon-13 (¹³C) nuclei, a detailed picture of the molecular structure can be constructed.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of N-(4-chlorophenyl)-4-nitrobenzamide is anticipated to display distinct signals corresponding to the aromatic protons and the amide (N-H) proton. The aromatic region will be characterized by two separate spin systems, one for the 4-chlorophenyl ring and another for the 4-nitrophenyl ring.

The protons on the 4-nitrophenyl ring are expected to appear as two doublets, a result of the strong electron-withdrawing effect of the nitro group. The protons ortho to the nitro group are shifted significantly downfield. Similarly, the protons on the 4-chlorophenyl ring will also present as two doublets. The amide proton is expected to appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration.

For a closely related compound, N-(3-chlorophenethyl)-4-nitrobenzamide, the protons on the 4-nitrophenyl ring appear as an AA'BB' pattern between δ 8.04-8.13 ppm and δ 8.33-8.40 ppm mdpi.com. The amide proton in this related molecule is observed as a triplet at δ 8.95 ppm in DMSO-d6 mdpi.com. It is expected that the signals for this compound will be in a similar range.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic (4-nitrophenyl) | ~8.1-8.4 | Doublet of Doublets |

| Aromatic (4-chlorophenyl) | ~7.3-7.7 | Doublet of Doublets |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals are expected for the carbonyl carbon, the aromatic carbons, and the carbons bonded to the chloro and nitro groups.

The carbonyl carbon (C=O) is anticipated to have a chemical shift in the range of 164-166 ppm. The carbon atom attached to the nitro group (C-NO₂) will be significantly downfield, while the carbon attached to the chlorine atom (C-Cl) will also show a downfield shift. The remaining aromatic carbons will appear in the typical aromatic region of the spectrum.

In the related compound N-(3-chlorophenethyl)-4-nitrobenzamide, the carbonyl carbon resonates at δ 165.05 ppm, and the aromatic carbons appear in the range of δ 124.00-149.43 ppm mdpi.com. The chemical shifts for this compound are expected to be comparable.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | ~165 |

| Aromatic C-NO₂ | ~149-150 |

| Aromatic C-Cl | ~129-134 |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule. These methods measure the vibrational frequencies of bonds, which are characteristic of the bond type and its molecular environment.

Fundamental Vibrational Frequency Assignments

The vibrational spectrum of this compound is complex due to the presence of multiple functional groups and two aromatic rings. A full assignment of the fundamental vibrational frequencies requires a combination of experimental data and theoretical calculations. For a similar molecule, o-nitrobenzamide, detailed FT-IR and FT-Raman analyses have been performed, providing a basis for comparison muthayammal.in. The spectra are typically recorded in the 4000-400 cm⁻¹ range muthayammal.in.

Analysis of Characteristic Functional Group Stretching Modes (C=O, N-H, NO₂)

The most diagnostic peaks in the IR and Raman spectra of this compound are those corresponding to the stretching vibrations of the carbonyl (C=O), amide (N-H), and nitro (NO₂) groups.

The N-H stretching vibration is typically observed as a sharp to medium band in the region of 3300-3500 cm⁻¹. In a related series of compounds, this stretch was found between 3294–3524 cm⁻¹ nih.gov. The precise position is influenced by hydrogen bonding. Crystal structure analysis of this compound has revealed strong intermolecular N-H···O(nitro) hydrogen bonds, which would shift the N-H stretching frequency to a lower wavenumber nih.gov.

The C=O stretching vibration gives rise to a strong absorption band, typically in the range of 1630-1690 cm⁻¹. For analogous compounds, this carbonyl stretch is reported between 1614–1692 cm⁻¹ nih.gov.

The nitro group (NO₂) vibrations are also highly characteristic. The asymmetric stretching vibration appears as a strong band around 1500-1560 cm⁻¹, while the symmetric stretch is observed at a lower frequency, typically between 1300-1370 cm⁻¹. In similar structures, these have been assigned to the 1506–1587 cm⁻¹ and 1302–1378 cm⁻¹ regions, respectively nih.gov.

Table 3: Characteristic IR Stretching Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Stretching | ~3300-3400 |

| C=O | Stretching | ~1640-1680 |

| NO₂ | Asymmetric Stretching | ~1510-1550 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for confirming its identity. The molecular weight of this compound is 276.67 g/mol nih.gov.

In the mass spectrum, the molecular ion peak [M]⁺ is expected at m/z 276. Due to the presence of chlorine, an isotopic peak at m/z 278 ([M+2]⁺) with an intensity of about one-third of the molecular ion peak is also anticipated.

The fragmentation of the molecule is likely to proceed through cleavage of the amide bond, which is a common fragmentation pathway for amides. This would lead to the formation of characteristic fragment ions. For the related compound N-(3-chlorophenethyl)-4-nitrobenzamide, fragmentation pathways include the formation of a (4-nitrobenzylidyne)oxonium cation at m/z 150 and a 4-nitrobenzamidic cation at m/z 167 mdpi.com. A similar fragmentation pattern is expected for this compound, which would involve the formation of the 4-nitrobenzoyl cation (m/z 150) and the 4-chloroanilino radical cation or related fragments. Further fragmentation of the 4-nitrobenzoyl cation can occur through the loss of the nitro group (NO₂) to give a benzoyl cation at m/z 105, followed by the loss of carbon monoxide (CO) to yield a phenyl cation at m/z 77. The loss of a NO radical from the (4-nitrobenzylidyne)oxonium cation can also lead to a radical cation at m/z 120 mdpi.com.

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Possible Fragment |

|---|---|

| 276/278 | [M]⁺ (Molecular Ion) |

| 150 | [C₇H₄NO₂]⁺ (4-nitrobenzoyl cation) |

| 127/129 | [C₆H₅ClN]⁺ (4-chloroaniline cation) |

| 120 | [C₇H₄O₂]⁺ |

| 111/113 | [C₆H₄Cl]⁺ (chlorophenyl cation) |

| 104 | [C₇H₄O]⁺ |

High-Resolution Mass Spectrometry for Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS) is an essential tool for the unambiguous confirmation of a compound's elemental composition by measuring its mass with very high accuracy. For this compound, with the molecular formula C₁₃H₉ClN₂O₃, the theoretical monoisotopic mass is calculated to be 276.0301698 Da. nih.gov

In an experimental setting, an instrument such as a Q Exactive Plus high-resolution mass spectrometer with a heated electrospray ionization (HESI) source would be utilized. mdpi.com The analysis would yield an experimental mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺. The confirmation of the compound is achieved when the measured mass shows a minimal deviation, typically in the parts-per-million (ppm) range, from the theoretical calculated mass. This high degree of accuracy definitively confirms the elemental composition and, by extension, the molecular identity of this compound, distinguishing it from other compounds with the same nominal mass.

| Property | Value |

| Molecular Formula | C₁₃H₉ClN₂O₃ |

| Theoretical Monoisotopic Mass | 276.0301698 Da nih.gov |

| Expected Ion | [M+H]⁺ |

| Expected m/z (High-Resolution) | 277.0379968 |

Fragmentation Pattern Analysis for Structural Elucidation

Tandem mass spectrometry (MS/MS) provides insight into the compound's structure by analyzing the fragmentation patterns of a selected precursor ion. For this compound, the protonated molecule [M+H]⁺ (m/z ≈ 277) would be isolated and subjected to collision-induced dissociation. The fragmentation of amides like this typically proceeds through predictable pathways, primarily involving the cleavage of the amide bond. mdpi.com

Based on studies of similar structures, two main fragmentation pathways are expected mdpi.com:

Pathway 1: Amide Bond Cleavage: This pathway involves the cleavage of the C-N amide bond. This fragmentation is common for benzamide (B126) derivatives and would result in the formation of a characteristic (4-nitrobenzylidyne)oxonium cation.

Pathway 2: Cα-C Cleavage: An alternative fragmentation involves the breaking of the sigma bond between the carbonyl group and the nitrophenyl ring. This results in the formation of a 4-nitrobenzamidic cation.

A significant secondary fragmentation observed in related nitroaromatic compounds is the loss of a nitric oxide radical (NO•), which has a mass of 30 Da, from nitro-containing fragment ions. mdpi.comnih.gov For instance, the (4-nitrobenzylidyne)oxonium cation can undergo a rearrangement and lose a NO• radical. mdpi.com

The key fragments expected from the MS/MS analysis of this compound are detailed in the table below.

| Precursor Ion (m/z) | Fragment Ion Name | Fragment Ion (m/z) | Neutral Loss | Fragmentation Pathway |

| 277 | (4-nitrobenzylidyne)oxonium cation | 150 | C₆H₅ClNH | Pathway 1: Amide Bond Cleavage mdpi.com |

| 277 | 4-nitrobenzamidic cation | 167 | C₆H₄Cl | Pathway 2: Cα-C Cleavage mdpi.com |

| 150 | Resonance-stabilized radical cation | 120 | NO• (30 Da) | Secondary loss of NO radical mdpi.com |

These characteristic fragments allow for the precise elucidation of the compound's structure, confirming the connectivity of the 4-chlorophenyl group to the amide nitrogen and the 4-nitrobenzoyl moiety.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The Ultraviolet-Visible (UV-Vis) spectrum of this compound is dictated by the electronic transitions within its chromophoric systems. The molecule contains two primary chromophores: the 4-nitrobenzene ring and the 4-chlorophenyl ring, linked by an amide group. The resulting spectrum is a composite of the electronic transitions associated with these components.

The analysis of similar aromatic compounds provides a basis for interpreting the spectrum rsc.org:

π→π* Transitions: These are high-energy transitions that are typically observed as strong absorption bands. For this compound, a strong absorption is expected in the range of 250-300 nm. rsc.org This band arises from π→π* excitations within the nitro-substituted benzene (B151609) ring, which is a powerful chromophore. rsc.org The presence of the amide and the second aromatic ring can influence the exact position and intensity of this peak.

n→π* Transitions: These lower-energy transitions involve the promotion of a non-bonding electron (from the oxygen atoms of the nitro and carbonyl groups) to an anti-bonding π* orbital. These transitions result in weaker absorption bands at longer wavelengths, typically above 300 nm. rsc.org For related compounds like 4-nitrophenol, an absorption maximum is seen around 317 nm. researchgate.net

The UV-Vis spectrum, therefore, serves as a characteristic fingerprint of the electronic structure of this compound, with expected strong absorptions related to the nitroaromatic system.

| Type of Transition | Associated Chromophore(s) | Expected Wavelength Range (nm) | Expected Intensity |

| π→π | 4-Nitrobenzoyl system | ~250 - 300 rsc.org | Strong |

| n→π | Nitro group, Carbonyl group | > 300 rsc.orgresearchgate.net | Weak |

Computational Chemistry and Theoretical Studies of N 4 Chlorophenyl 4 Nitrobenzamide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the electronic structure of many-body systems, such as atoms and molecules. cauverycollege.ac.in For N-(4-chlorophenyl)-4-nitrobenzamide, DFT calculations are employed to determine its optimized geometry, vibrational modes, electronic orbital energies, and other key physicochemical properties. nanobioletters.com Methods like the B3LYP hybrid functional combined with a split-valence basis set such as 6-311++G(d,p) are commonly used to achieve a balance between accuracy and computational cost. nanobioletters.comirjweb.com

Geometry optimization is a fundamental computational step to determine the most stable, lowest-energy three-dimensional arrangement of atoms in a molecule. For this compound, this process involves calculating the molecular forces and adjusting atomic coordinates until a minimum on the potential energy surface is located.

| Geometric Parameter | Experimental Value (X-ray Crystallography) nih.gov | Description |

|---|---|---|

| Dihedral Angle (between aromatic rings) | 4.63 (6)° | The angle between the chlorophenyl ring and the nitrobenzene (B124822) ring, indicating a nearly coplanar arrangement. |

| Torsion Angle (C-C-N-O of nitro group) | 6.7 (2)° | The twist of the nitro group relative to the plane of the benzene (B151609) ring it is attached to, showing it also lies nearly in the plane. |

DFT calculations are used to predict the vibrational spectra (infrared and Raman) of a molecule. Each calculated frequency corresponds to a specific normal mode of vibration, which involves characteristic movements of the atoms, such as stretching, bending, and twisting of bonds. These theoretical frequencies are invaluable for interpreting experimental FT-IR and FT-Raman spectra.

The assignments of vibrational modes are typically performed using Potential Energy Distribution (PED) analysis. chemrxiv.org For this compound, key vibrational modes include the N-H and C=O stretching of the amide group, the asymmetric and symmetric stretching of the NO2 group, and various vibrations of the aromatic rings. A strong correlation between the scaled theoretical wavenumbers and the experimental spectral bands confirms the accuracy of both the optimized geometry and the force field calculations. physchemres.org

| Vibrational Mode | Typical Theoretical Wavenumber (cm⁻¹) | Typical Experimental Wavenumber (cm⁻¹) nih.gov | Assignment |

|---|---|---|---|

| N-H Stretch | 3400 - 3500 | ~3300 - 3500 | Stretching of the amide N-H bond. |

| C=O Stretch | 1650 - 1700 | ~1630 - 1690 | Stretching of the amide carbonyl group. |

| NO₂ Asymmetric Stretch | 1520 - 1580 | ~1500 - 1570 | Asymmetric stretching of the nitro group. |

| NO₂ Symmetric Stretch | 1330 - 1380 | ~1300 - 1370 | Symmetric stretching of the nitro group. |

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity and electronic properties. researchgate.netscispace.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for predicting a molecule's stability and reactivity; a smaller gap generally implies higher reactivity. irjweb.com

For this compound, the electron-donating tendency of the chlorophenyl ring and amide linker suggests that the HOMO is primarily localized over this part of the molecule. Conversely, the strong electron-withdrawing nature of the nitro group indicates that the LUMO is concentrated on the nitrobenzamide moiety. scispace.com This spatial separation of FMOs is characteristic of a "push-pull" system, which is often associated with interesting electronic and optical properties.

| Parameter | Typical Calculated Value (eV) | Significance |

|---|---|---|

| E(HOMO) | -6.5 to -7.5 | Energy of the highest occupied molecular orbital; related to the ionization potential and electron-donating ability. |

| E(LUMO) | -2.0 to -3.0 | Energy of the lowest unoccupied molecular orbital; related to the electron affinity and electron-accepting ability. |

| Energy Gap (ΔE) | 4.0 to 5.0 | Indicates chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive. irjweb.com |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. researchgate.net It is used to predict how a molecule will interact with other chemical species, identifying regions that are rich or poor in electrons. MEP maps are particularly useful for predicting sites for nucleophilic and electrophilic attacks as well as hydrogen bonding interactions. researchgate.netresearchgate.net

In the MEP map of this compound, the most negative potential (typically colored red or yellow) is expected to be localized around the highly electronegative oxygen atoms of the carbonyl and nitro groups. These regions represent the most favorable sites for an electrophilic attack. Conversely, the most positive potential (colored blue) is anticipated near the amide (N-H) proton, highlighting it as the primary site for nucleophilic attack. researchgate.net

The study of polarizability (α) and first-order hyperpolarizability (β) is crucial for identifying and designing materials with non-linear optical (NLO) properties. physchemres.org Molecules with a significant difference in electron distribution between their ground and excited states, such as those with strong electron-donating and electron-withdrawing groups, often exhibit a large NLO response.

This compound, with its donor (chlorophenyl-amide) and acceptor (nitro) moieties, is a candidate for NLO applications. DFT calculations can predict the dipole moment (μ), polarizability, and hyperpolarizability tensors. A large calculated value for the first-order hyperpolarizability (β) suggests that the material may be effective for applications like second-harmonic generation. physchemres.orgresearchgate.net

| Property | Symbol | Description |

|---|---|---|

| Dipole Moment | μ | A measure of the overall polarity of the molecule resulting from its charge distribution. |

| Mean Polarizability | ⟨α⟩ | The average ability of the molecule's electron cloud to be distorted by an external electric field. |

| First-Order Hyperpolarizability | β_tot | A measure of the non-linear response of the molecule to an external electric field, indicating its potential for NLO applications. researchgate.net |

DFT calculations, combined with statistical mechanics, can be used to predict the thermodynamic properties of a molecule at different temperatures. These properties, including standard heat capacity (C°p,m), entropy (S), and enthalpy (H), are derived from the calculated vibrational frequencies and structural parameters of the molecule.

This theoretical data is vital for understanding the stability of the compound under varying thermal conditions and for predicting the thermodynamics of reactions in which it may participate. The correlation between these properties and temperature can be established, providing a comprehensive thermodynamic profile of this compound. cauverycollege.ac.in

| Temperature (K) | Entropy (S) (J mol⁻¹ K⁻¹) | Heat Capacity (C°p,m) (J mol⁻¹ K⁻¹) | Enthalpy (H) (kJ mol⁻¹) |

|---|---|---|---|

| 200 | 400 - 420 | 180 - 200 | 30 - 35 |

| 298.15 | 450 - 480 | 240 - 260 | 50 - 55 |

| 400 | 510 - 540 | 300 - 330 | 80 - 85 |

Quantum Chemical Studies on Reaction Mechanisms

Quantum chemical calculations are indispensable tools for elucidating the intricate details of chemical reaction mechanisms at the molecular level. For a compound such as this compound, these studies can provide profound insights into its formation and reactivity. By modeling the potential energy surface of a reaction, chemists can identify the most likely pathways, characterize the fleeting intermediate structures, and determine the energy barriers that govern the reaction rate.

The transition state (TS) is a critical concept in chemical kinetics, representing the highest energy point along the reaction coordinate. It is a first-order saddle point on the potential energy surface, corresponding to a maximum in the direction of the reaction coordinate and a minimum in all other degrees of freedom. The identification of the TS structure is paramount for understanding the mechanism of a reaction, such as the amide bond formation in the synthesis of this compound, which typically proceeds via nucleophilic acyl substitution.

Computational methods, particularly those based on Density Functional Theory (DFT), are commonly employed to locate transition states. These calculations involve optimizing the molecular geometry to find the saddle point. A key confirmation of a true transition state is the presence of a single imaginary vibrational frequency in the calculated vibrational spectrum, which corresponds to the motion of the atoms along the reaction coordinate from reactant to product.

While the synthesis of this compound from precursors like 4-nitrobenzoyl chloride and 4-chloroaniline (B138754) is well-established, specific computational studies detailing the transition state structures for this particular reaction are not extensively available in the reviewed scientific literature. Such a study would theoretically involve modeling the approach of the amine to the carbonyl carbon, the formation of a tetrahedral intermediate, and the subsequent elimination of the leaving group to form the final amide product, identifying the transition state for each step.

Following the successful location of a transition state, an Intrinsic Reaction Coordinate (IRC) analysis is performed to confirm that the identified TS indeed connects the correct reactants and products on the potential energy surface. The IRC method involves tracing the minimum energy path downhill from the transition state in both the forward and reverse directions. This path is defined in mass-weighted coordinates and represents the trajectory that a molecule would follow with infinitesimal kinetic energy.

An IRC calculation provides a detailed visualization of the geometric changes that occur throughout the reaction. It verifies the reaction mechanism by ensuring that the forward path leads to the products and the reverse path leads to the reactants. The resulting energy profile along the IRC provides the activation energies for the forward and reverse reactions.

For this compound, an IRC analysis would be essential to validate any computationally identified transition state for its synthesis. It would map out the precise atomic movements as the N-C bond forms and the leaving group departs. However, as with the transition state identification, specific IRC analysis reports for the formation of this compound were not found in the surveyed literature.

Solvent Effect Studies using Continuum Solvation Models (e.g., SCRF)

Chemical reactions are most often carried out in a solvent, which can significantly influence reaction rates and equilibria. Computational chemistry accounts for these effects using various solvation models. Continuum solvation models are a popular and efficient choice, where the solvent is represented as a continuous medium with a specific dielectric constant, surrounding a cavity that contains the solute molecule.

The Self-Consistent Reaction Field (SCRF) method is a prominent example of a continuum solvation model. In an SCRF calculation, the solute's wave function and geometry are optimized in the presence of the reaction field induced by the polarized solvent continuum. This allows for the calculation of thermodynamic properties in solution. Different variations of the SCRF method, such as the Polarizable Continuum Model (PCM), are widely implemented in quantum chemistry software packages.

Studying the solvent effects on this compound would be crucial for understanding its behavior in different chemical environments. For instance, the polarity of the solvent could influence its conformational equilibrium or the energy barriers of its formation reaction. Despite the importance of such analyses, specific computational studies employing continuum solvation models like SCRF to investigate the properties of this compound are not prominent in the available literature.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide a powerful lens through which to view the conformational landscape and dynamic behavior of molecules. These methods can predict the most stable three-dimensional structures, explore the flexibility of a molecule, and simulate its motion over time.

Experimental data from X-ray crystallography provides a solid benchmark for the preferred conformation in the solid state. For this compound, crystal structure analysis reveals a nearly planar molecule. The dihedral angle between the two aromatic rings is reported to be a mere 4.63(6)°. This planarity is further supported by the nitro group, which is also nearly coplanar with its attached phenyl ring, with a C-C-N-O torsion angle of 6.7(2)°.

The molecular conformation is stabilized by an intramolecular C-H···O hydrogen bond. In the crystal lattice, molecules are linked by strong intermolecular N-H···O hydrogen bonds, forming zigzag chains.

Computational conformational analysis would typically involve systematically rotating the key torsion angles and calculating the energy of each resulting structure to generate a potential energy profile. This profile would reveal the energy barriers to rotation and the relative stability of different conformers. While detailed computational energy profiles for this compound are not widely published, the crystallographic data provides a clear picture of its low-energy conformation in the solid state.

| Selected Geometric Parameters for this compound | |

| Parameter | Value (from Crystal Structure Data) |

| Dihedral Angle (between aromatic rings) | 4.63(6)° |

| C4–C5–N2–O2 Torsion Angle | 6.7(2)° |

| Intramolecular Hydrogen Bond (C13–H···O1) | |

| H···O1 distance | 2.26 Å |

| D···A distance | 2.859(2) Å |

| D–H···A angle | 120° |

| Intermolecular Hydrogen Bond (N1–H···O3) | |

| H···O3 distance | 2.29 Å |

| D···A distance | 3.1312(17) Å |

| D–H···A angle | 159° |

| Data obtained from X-ray crystallographic analysis. |

Chemical Reactivity and Derivatization of N 4 Chlorophenyl 4 Nitrobenzamide

Stability under Various Environmental Conditions

The stability of N-(4-chlorophenyl)-4-nitrobenzamide is significantly influenced by its molecular structure. The molecule is nearly planar, with a very small dihedral angle of 4.63 (6)° between the two aromatic rings. nih.gov The nitro group also lies almost in the same plane as the phenyl ring to which it is attached. nih.gov This planarity suggests a degree of conformational rigidity and stability.

Influence of Substituents on Chemical Reactivity

The chemical reactivity of this compound is profoundly influenced by the electronic properties of the nitro (NO₂) and chloro (Cl) substituents on the phenyl rings. These groups activate or deactivate the aromatic rings towards certain reactions and are key to the molecule's reaction pathways.

The nitro and chloro groups are both electron-withdrawing, but they influence the molecule's reactivity in distinct ways.

Nitro Group: The 4-nitro group is a powerful electron-withdrawing group, which deactivates the benzoyl ring towards electrophilic aromatic substitution. Conversely, it strongly activates the ring for nucleophilic aromatic substitution (SNAr). wikipedia.org By placing a strong deactivating group in the para position, the carbon atom attached to a potential leaving group becomes highly electron-deficient and susceptible to attack by nucleophiles. The nitro group can also be chemically reduced to other functional groups, such as an amino group (NH₂), providing a key site for derivatization. wikipedia.orgcommonorganicchemistry.com

Chloro Group: The chlorine atom on the second phenyl ring also acts as an electron-withdrawing group via induction and a weak deactivating group in electrophilic substitution. More importantly, it can serve as a leaving group in nucleophilic aromatic substitution reactions, although this typically requires harsh reaction conditions. wikipedia.org The presence of chlorine can enhance the biological activity of molecules when strategically incorporated. mdpi.com

The combination of these substituents makes the molecule a candidate for SNAr reactions, where a nucleophile can displace a leaving group on an aromatic ring. The electron-withdrawing nitro group is crucial for stabilizing the negatively charged intermediate (a Meisenheimer complex) formed during this reaction, particularly when it is positioned ortho or para to the leaving group. wikipedia.orglibretexts.org

| Substituent | Position | Electronic Effect | Influence on Reactivity |

|---|---|---|---|

| Nitro (NO₂) | para- (Benzoyl Ring) | Strongly electron-withdrawing | Activates ring for nucleophilic substitution; Can be reduced to an amine. |

| Chloro (Cl) | para- (Aniline Ring) | Electron-withdrawing (inductive), weakly deactivating | Can act as a leaving group in nucleophilic aromatic substitution. |

Strategies for Chemical Derivatization and Functionalization

The functional groups on this compound offer several pathways for chemical derivatization to create new analogues with potentially different properties.

One primary strategy involves the reduction of the nitro group . Aromatic nitro groups can be readily reduced to primary amines using various reagents. wikipedia.org Common methods include catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) or Raney nickel, or chemical reduction using metals in acidic media (e.g., iron or tin(II) chloride). commonorganicchemistry.com The resulting amino group is a versatile functional handle that can undergo a wide range of subsequent reactions, such as diazotization or acylation, to introduce further diversity.

A second strategy is nucleophilic aromatic substitution (SNAr) of the chlorine atom. Although chlorine is less reactive as a leaving group compared to fluorine, it can be displaced by strong nucleophiles under forcing conditions. This allows for the introduction of various functionalities, such as alkoxy, amino, or thioether groups, onto the phenyl ring. wikipedia.org

A third approach involves modifying the core structure during synthesis. By using different substituted anilines or benzoyl chlorides as starting materials, a library of N-(aryl)-benzamide derivatives can be generated. For instance, reacting 4-nitrobenzoyl chloride with various substituted anilines allows for systematic changes to the N-phenyl ring to explore structure-activity relationships. nih.govnanobioletters.com

| Reaction Type | Target Group | Common Reagents | Product Functional Group |

|---|---|---|---|

| Nitro Group Reduction | -NO₂ | H₂, Pd/C; Fe/HCl; SnCl₂ | Amine (-NH₂) |

| Nucleophilic Aromatic Substitution | -Cl | RONa, R₂NH, RSNa | Alkoxy (-OR), Amino (-NR₂), Thioether (-SR) |

| Amide Bond Hydrolysis | -C(O)NH- | H₃O⁺ or OH⁻, heat | Carboxylic acid + Amine |

Reactivity of the Amide Linkage and Related Transformations

The amide bond is a robust functional group, but it can undergo cleavage under specific conditions.

Hydrolysis: The amide linkage in this compound can be hydrolyzed back to its constituent carboxylic acid (4-nitrobenzoic acid) and amine (4-chloroaniline). This reaction typically requires heating under strongly acidic or basic conditions.

Cleavage and Fragmentation: The amide bond is often a site of cleavage in other chemical transformations. For example, mass spectrometry analysis shows characteristic fragmentation pathways involving the cleavage of the amide bond. mdpi.commdpi.com This cleavage can occur on either side of the carbonyl group, leading to fragments such as the (4-nitrobenzylidyne)oxonium cation (m/z 150). mdpi.com Additionally, specialized reactions have been developed for the cleavage of amide bonds. For instance, hydrazinolysis (cleavage using hydrazine), can be accelerated by the presence of ammonium (B1175870) salts. kyushu-u.ac.jp These transformations highlight the reactivity of the amide bond beyond simple hydrolysis.

Potential Applications in Materials Science

Incorporation of N-(4-chlorophenyl)-4-nitrobenzamide Analogues into Polymeric Systems

The fundamental structure of this compound serves as a valuable building block, or monomer, for creating high-performance polymers. By modifying its functional groups, it can be integrated into various polymer architectures, including linear and branched systems.

Aromatic polyimides and polyamides (aramids) are recognized as high-performance polymers due to their exceptional thermal, mechanical, and chemical resistance. nih.gov However, their applications are often limited by their infusibility and poor solubility, which stem from their rigid polymer backbones and strong intermolecular forces. nih.gov

One effective strategy to improve the processability of these polymers is to introduce bulky or asymmetrical pendant groups into the polymer chain. This approach disrupts chain packing and reduces intermolecular interactions, thereby enhancing solubility without significantly compromising the desirable inherent properties. nih.gov The structure of this compound is relevant in this context. After the chemical reduction of its nitro group to an amine, the resulting diamine monomer can be polymerized with various dianhydrides or dicarboxylic acids. The chloro-substituted phenyl ring acts as a pendant group, enhancing the solubility of the resulting polyimide or polyamide. nih.gov

The synthesis of aromatic polyamides often involves the polycondensation of aromatic diamines with aromatic dicarboxylic acids. researchgate.net For instance, new aromatic polyamides have been synthesized by reacting newly created diamine monomers with various aromatic dicarboxylic acids through phosphorylation polycondensation. researchgate.net Similarly, the synthesis of electroactive aromatic poly(amide-imide)s has been achieved by reacting diamine monomers containing triphenylamine (B166846) units with aromatic dianhydrides. mdpi.com This process typically begins with the creation of an amide-containing dinitro compound, for example, by reacting 4,4'-diaminotriphenylamine with p-nitrobenzoyl chloride, which is then reduced to the corresponding diamine before polymerization. mdpi.com The properties of the final polymers, such as solubility and thermal stability, are highly dependent on the structure of the constituent monomers.

Table 1: Properties of Aromatic Polyamides Derived from N,N′-bis(4-aminophenyl)-N,N′-diphenyl-1,4-phenylenediamine and Various Aromatic Dicarboxylic Acids

| Dicarboxylic Acid | Inherent Viscosity (dL/g) | Glass Transition Temperature (Tg, °C) | 10% Weight Loss Temperature (°C) | Solubility in NMP |

| Isophthalic acid | 0.85 | 287 | 535 | ++ |

| Terephthalic acid | 0.98 | - | 530 | +- |

| 4,4'-Oxydibenzoic acid | 0.91 | 280 | 540 | ++ |

| 4,4'-Sulfonyldibenzoic acid | 1.05 | 285 | 525 | ++ |

Data sourced from studies on aromatic polyamides. researchgate.net Key: ++, soluble at room temperature; +-, soluble on heating.

Hyperbranched polymers are a class of three-dimensional macromolecules characterized by a highly branched, dendritic structure and a high density of terminal functional groups. frontiersin.orgrsc.orgresearchgate.net Unlike linear polymers, their globular architecture and lack of chain entanglement lead to unique properties such as low solution and melt viscosity, high solubility, and facile functionalization. rsc.orgresearchgate.net

These polymers are typically synthesized in a one-pot reaction from ABₓ-type monomers, where 'A' and 'B' are functional groups that can react with each other. researchgate.netresearchgate.net An analogue of this compound could be chemically modified to create such an AB₂ monomer. For example, reduction of the nitro group to an amine (creating one 'A' group) and subsequent introduction of two carboxylic acid groups (two 'B' groups) onto the molecule would yield a monomer suitable for self-polycondensation into a hyperbranched polyamide.

The resulting hyperbranched polymers would possess a large number of reactive terminal groups, which can be further modified to tailor the material's properties for specific applications. frontiersin.orgrsc.org This high functionality makes them suitable for use in coatings, additives, and as crosslinking agents. rsc.org The inherent low viscosity of hyperbranched polymers is a significant advantage in processing, as they are less prone to the entanglements that increase the viscosity of linear polymers. researchgate.net

Influence of Amide Linkages on Material Properties

The amide bond (-CO-NH-) is a cornerstone of polyamide chemistry and exerts a profound influence on material properties, largely due to its ability to form strong intermolecular hydrogen bonds. numberanalytics.comacs.org These interactions significantly enhance the mechanical strength, thermal stability, and chemical resistance of polymers. numberanalytics.com

A comparative study of star block copolymers linked by either amide or ester groups revealed the significant impact of the linkage type. nih.gov The amide-linked hydrogels (PEG-(NHCO)-(PLA)₈) formed at much lower concentrations and exhibited higher storage moduli compared to their ester-linked (PEG-(OCO)-(PLA)₈) counterparts. nih.gov Furthermore, the degradation mechanisms differed: the ester-linked polymers degraded via hydrolysis of the bond between the polymer blocks, while the amide-linked versions degraded through hydrolysis within the main polymer chain, resulting in slower degradation. nih.gov

In network polymers, the presence of interchain hydrogen bonding from amide groups enhances backbone rigidity, leading to higher glass transition temperatures (Tg). acs.org Research on aliphatic polyester (B1180765) and polyamide networks showed that the amide-based systems had a Tg that was 35-40°C higher than the ester-based systems. acs.org The amide linkage also raised the equilibrium melting temperature by 60°C. acs.org

Table 2: Comparison of Mechanical Properties in Amide vs. Ester-Based Polymer Networks

| Polymer System | Young's Modulus (MPa) | Yield Strength (MPa) | Ultimate Tensile Strength (MPa) | Elongation-at-Break (%) |

| Linear poly(APE-6DT) (Ester) | - | 4 | - | - |

| Linear poly(APA-6DT) (Amide) | - | 13 | - | 30 |

| Cross-linked poly(APA-6DT) (Amide) | - | - | 22 | 400 |

Data adapted from a study on semicrystalline thiol-ene networks. acs.org

The introduction of amide-containing side chains into conjugated polymers has also been shown to be an effective strategy for enhancing mechanical properties, such as stretchability, without disrupting the polymer's electronic conjugation. rsc.org

Structure-Property Relationships in this compound Containing Materials

The macroscopic properties of a material are dictated by the chemical structure and arrangement of its constituent molecules. For polymers derived from this compound analogues, a clear relationship exists between the monomer's structure and the final material's performance.

The crystal structure of this compound itself reveals that the molecule is nearly planar, with the two aromatic rings having a very small dihedral angle between them. nih.gov This planarity, a common feature in aromatic polyamides, contributes to the rigidity and high thermal stability of the resulting polymers. nih.gov The molecules in the crystal are linked by strong intermolecular N-H···O hydrogen bonds, forming extended zigzag chains. nih.gov This same hydrogen bonding is the primary source of the high mechanical strength and modulus in polyamides.

However, this rigidity and strong intermolecular attraction can also lead to poor solubility. The inclusion of the 4-chlorophenyl group as a pendant structure is a deliberate design choice to mitigate this issue. The chlorine atom adds bulk and disrupts the efficiency of chain packing, thereby increasing the free volume and allowing solvent molecules to penetrate, which enhances solubility. nih.gov

The connectivity of the amide group also plays a crucial role. Studies on supramolecular polymers have shown that reversing the amide connectivity (from C=O centered to N-H centered) significantly influences the assembly process and photo-optical properties of the resulting aggregates. nih.gov These subtle changes in molecular design can alter hydrogen bond strength and the rotational freedom of the amide group, dictating whether the polymers form one-dimensional fibers or different types of aggregates. nih.gov This demonstrates that precise control over the monomer's isomeric structure is essential for controlling the morphology and properties of the final material. mdpi.com

Conclusion and Future Research Directions

Synthesis of Current Academic Understanding of N-(4-chlorophenyl)-4-nitrobenzamide

This compound, with the chemical formula C₁₃H₉ClN₂O₃, is a compound that has been primarily characterized through structural and materials science-focused research. nih.govnih.gov The core of the current academic understanding revolves around its solid-state structure and its potential role as a building block for advanced polymers.

Crystallographic studies have revealed that the molecule is nearly planar. The dihedral angle between its two aromatic rings is reported to be a mere 4.63 (6)°. nih.gov This planarity is further maintained by the nitro group, which lies almost in the same plane as its attached benzene (B151609) ring. The molecular conformation is stabilized by an intramolecular C-H···O hydrogen bond. In the crystal lattice, molecules are linked by intermolecular N-H···O hydrogen bonds involving the amide hydrogen and an oxygen atom from the nitro group of an adjacent molecule. This interaction forms distinct zigzag chains that extend along the researchgate.net crystal axis. nih.gov

The interest in this compound often stems from its relationship with aromatic polyimides, which are known as high-performance polymers due to their exceptional thermal, mechanical, and chemical resistance. nih.gov However, the utility of many polyimides is limited by their poor solubility and infusibility, which complicates processing. Research has aimed to modify polyimide structures to enhance their solubility without significantly compromising their beneficial properties. This compound is investigated in this context as a potential precursor to soluble polyimides, where the chloro-substituted pendant group and the amide functionality are intended to disrupt dense chain packing and reduce strong interchain interactions. nih.gov

While specific synthetic procedures for this compound are not extensively detailed in dedicated studies, the synthesis of analogous benzamides is commonly achieved through standard methods like the Schotten-Baumann reaction. mdpi.com This involves the reaction of an amine (in this case, 4-chloroaniline) with an acyl chloride (4-nitrobenzoyl chloride). Furthermore, studies on derivatives, such as 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide, confirm that the core benzamide (B126) linkage is readily formed and the resulting scaffold can be used for further chemical elaboration. nih.gov

Table 1: Crystallographic and Structural Data for this compound An interactive data table based on published research findings.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₉ClN₂O₃ | nih.gov |

| Molecular Weight | 276.67 g/mol | nih.govnih.gov |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/c | nih.gov |

| a | 9.6019 (7) Å | nih.gov |

| b | 13.0688 (10) Å | nih.gov |

| c | 9.6412 (7) Å | nih.gov |

| β | 103.853 (1)° | nih.gov |

| Volume (V) | 1174.64 (15) ų | nih.gov |

| Z (Molecules/unit cell) | 4 | nih.gov |

| Dihedral Angle (aromatic rings) | 4.63 (6)° | nih.gov |

| Key Intermolecular Bond | N-H···O(nitro) hydrogen bond | nih.gov |

| Key Intramolecular Bond | C-H···O hydrogen bond | nih.gov |

Identification of Research Gaps and Unexplored Areas

Despite the foundational knowledge of its structure, significant research gaps exist in the academic literature concerning this compound.

Biological Activity: There is a notable absence of published data on the specific biological activities of the compound itself. While structurally related benzamides and derivatives have been explored for antidiabetic and antitrypanosomal properties, the parent compound remains untested. researchgate.netnih.govresearchgate.net Its potential as an antimicrobial, anticancer, or specific enzyme-inhibiting agent is a completely unexplored field.

Material Science Applications: Although the compound is cited in the context of improving polyimide solubility, there is a lack of follow-up studies where it is actually used to synthesize new polymers. nih.gov Research demonstrating the synthesis of a polyimide or other polymer incorporating this molecule, followed by a thorough characterization of the resulting material's thermal, mechanical, and solubility properties, has not been published.

Chemical Reactivity Profile: Beyond its presumed synthesis, the broader chemical reactivity of this compound is not well-documented. For example, studies detailing the selective reduction of its nitro group to form 4-amino-N-(4-chlorophenyl)benzamide—a potentially valuable monomer for polymer synthesis—are absent. Likewise, its behavior in various substitution or coupling reactions has not been reported.

Comprehensive Spectroscopic Data: While its crystal structure is defined, a comprehensive and publicly detailed spectroscopic characterization is not readily available. A definitive report including detailed assignments for its ¹H NMR, ¹³C NMR, FT-IR, and an analysis of its mass spectral fragmentation patterns would be beneficial for future research.

Proposed Avenues for Future Scholarly Investigations

The identified research gaps point toward several promising avenues for future scholarly work that would build upon the current understanding of this compound.

Systematic Biological Screening: A crucial next step is to conduct comprehensive in vitro screening of the compound. This should include assays for anticancer activity against various human cell lines, and antimicrobial testing against a panel of pathogenic bacteria and fungi. Such a study would establish whether the core scaffold possesses intrinsic biological activity.

Enzyme Inhibition Studies: Drawing inspiration from research on its derivatives, a targeted investigation into the compound's ability to inhibit enzymes like α-glucosidase and α-amylase is warranted. researchgate.netnih.gov This could reveal potential applications in metabolic disease research and provide a baseline for structure-activity relationship (SAR) studies.

Polymer Synthesis and Characterization: A significant contribution to materials science would be the synthesis and characterization of novel polymers derived from this compound. A proposed route involves the chemical reduction of the nitro group to an amine, creating a diamine monomer. This monomer could then be used in polymerization reactions to create novel polyamides or polyimides. The resulting polymers should be thoroughly analyzed for their solubility, thermal stability (e.g., via thermogravimetric analysis), and mechanical properties to validate the initial hypothesis that this molecular structure can lead to more processable high-performance materials. nih.gov

Development of a Derivative Library: The compound serves as an excellent starting scaffold for medicinal chemistry campaigns. Future work could focus on the synthesis of a library of derivatives. Modifications could include the reduction of the nitro group followed by acylation, or electrophilic substitution on the aromatic rings. This library could then be screened for various biological activities to build a robust SAR profile.

Computational Modeling: Molecular docking studies could be employed to predict the binding affinity of this compound with various biological targets, helping to prioritize and guide experimental biological testing.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(4-chlorophenyl)-4-nitrobenzamide?

- Methodology : The compound is synthesized via nucleophilic acyl substitution. A typical procedure involves reacting 4-chloroaniline with 4-nitrobenzoyl chloride in dichloromethane (DCM) under inert conditions. Triethylamine (TEA) is used as a base to neutralize HCl byproducts. Reaction optimization includes maintaining low temperatures (0–5°C) to minimize side reactions and employing short-column chromatography (neutral Al₂O₃) for purification .

- Key Reagents :

| Reagent | Role | Conditions |

|---|---|---|

| 4-Nitrobenzoyl chloride | Acylating agent | DCM, 0–5°C |

| 4-Chloroaniline | Nucleophile | TEA as base |

Q. Which analytical techniques are essential for characterizing this compound?

- Methodology :

- NMR Spectroscopy : ¹H/¹³C NMR confirms amide bond formation and substituent positions. For example, the amide proton (NH) appears as a triplet at δ 8.95 ppm in DMSO-d₆ .

- Mass Spectrometry : HRMS (ESI) validates molecular weight (e.g., [M+H]⁺ at m/z 305.0683) and fragmentation pathways (e.g., cleavage of the amide bond) .

- UV Spectroscopy : Absorbance peaks (e.g., λmax at 239 nm and 290 nm) indicate electronic transitions in the nitrobenzamide moiety .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for this compound derivatives?

- Methodology :

- Structural-Activity Relationship (SAR) Analysis : Compare substituent effects using analogs (e.g., nitro group position, halogen substitution). For example, N-(4-Bromophenyl)-3-nitrobenzamide shows higher antiproliferative activity than its 4-nitro isomer due to steric and electronic differences .

- Dose-Response Studies : Validate activity thresholds using standardized assays (e.g., IC₅₀ values in cancer cell lines) .

- Data Contradiction Example :

| Compound | Nitro Position | Antiproliferative Activity (IC₅₀, μM) |

|---|---|---|

| 3-Nitro isomer | Meta | 12.5 |

| 4-Nitro isomer | Para | 25.8 |

Q. What strategies optimize reaction yields in the synthesis of this compound?

- Methodology :

- Solvent Selection : Polar aprotic solvents (e.g., DCM) enhance reactivity while minimizing side reactions .

- Stoichiometric Ratios : A 1:1.2 molar ratio of 4-chloroaniline to 4-nitrobenzoyl chloride maximizes conversion .

- Purification : Gradient elution in flash chromatography (hexane/ethyl acetate) improves purity (>95%) .

Q. How do computational methods aid in predicting the reactivity of this compound?

- Methodology :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (FMOs) to predict electrophilic/nucleophilic sites. For example, the nitro group’s electron-withdrawing effect directs substitution at the chlorophenyl ring .

- Molecular Docking : Simulate binding interactions with biological targets (e.g., enzymes) to prioritize derivatives for synthesis .

Q. What crystallographic techniques are suitable for elucidating the solid-state structure of this compound?

- Methodology :

- Single-Crystal X-ray Diffraction (SC-XRD) : Use SHELX programs for structure refinement. Key parameters include high-resolution data (>1.0 Å) and twin detection algorithms for accurate lattice modeling .

- Powder XRD : Analyze polymorphism or crystallinity for material science applications .

Structure-Activity Relationship (SAR) and Biological Applications

Q. How does the nitro group influence the biological activity of this compound?

- Methodology :

- Reduction Studies : Convert the nitro group to an amine (e.g., using Pd/C and H₂) and compare bioactivity. For instance, the amine derivative may exhibit enhanced antimicrobial activity but reduced cytotoxicity .

- Electrophilicity Index : Quantify nitro group reactivity via Hammett constants (σpara = 1.27) to correlate with enzyme inhibition .

Q. What in vitro models are appropriate for evaluating the cytotoxicity of this compound?

- Methodology :

- Cell Viability Assays : Use MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7). Include positive controls (e.g., cisplatin) and validate results with flow cytometry for apoptosis detection .

- Selectivity Testing : Compare IC₅₀ values in normal cell lines (e.g., HEK-293) to assess therapeutic windows .

Toxicological and Safety Considerations

Q. How should researchers assess the mutagenic potential of this compound?

- Methodology :

- Ames Test : Screen for frameshift mutations in Salmonella typhimurium strains (TA98, TA100) with/without metabolic activation (S9 fraction) .

- In Silico Prediction : Use software like Derek Nexus to flag structural alerts (e.g., nitroaromatic mutagenicity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.